molecular formula C13H17NO3 B1158404 Virosine B CAS No. 5008-48-0

Virosine B

Cat. No.: B1158404
CAS No.: 5008-48-0
M. Wt: 235.283
Attention: For research use only. Not for human or veterinary use.
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Description

Virosine B is a natural alkaloid compound isolated from the roots of the plant Securinega virosaThe molecular formula of this compound is C13H17NO3, and it has a molecular weight of 235.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Virosine B involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Virosine B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxy derivatives, while reduction can yield dehydroxylated products.

Scientific Research Applications

Virosine B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Virosine B involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes, including enzyme activity and signal transduction pathways. For example, this compound has been shown to inhibit certain enzymes involved in the replication of viruses, thereby exhibiting antiviral activity. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Virosine B is part of a class of alkaloids known as securinega alkaloids, which are characterized by their unique chemical structures and biological activities. Similar compounds include:

    Securinine: Another alkaloid isolated from Securinega virosa, known for its neurological and antimicrobial effects.

    Flueggine A and C: Higher-order oligomeric alkaloids with complex structures and diverse biological activities.

Uniqueness of this compound: this compound stands out due to its specific stereochemistry and the presence of a hydroxy group, which contributes to its distinct biological activities.

Properties

IUPAC Name

15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHWKXNNRMAUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is significant about the recent research on (+)-Virosine B?

A1: Recent research [] achieved the total synthesis of twelve Securinega alkaloids, including (+)-Virosine B. Importantly, this work led to the reassignment of the absolute configuration for (+)-Virosine B. This discovery impacts our understanding of the molecule's structure and potentially its biological activity.

Q2: What are the implications of achieving total synthesis for compounds like (+)-Virosine B?

A2: Developing a total synthesis route for (+)-Virosine B is significant for several reasons []. First, it confirms the molecule's structure and allows for the production of sufficient quantities for further research. This is crucial for exploring its biological activity and potential therapeutic applications. Second, total synthesis allows for the creation of (+)-Virosine B analogs, which could possess improved pharmacological properties. This can contribute to the development of new drugs targeting various diseases.

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